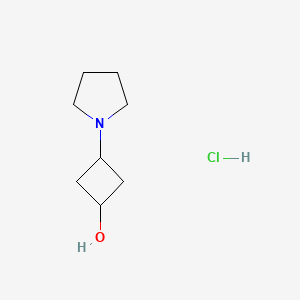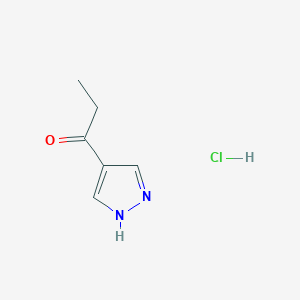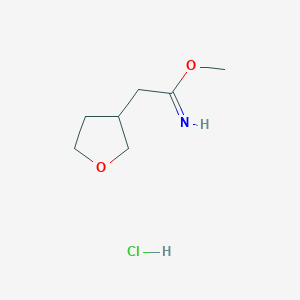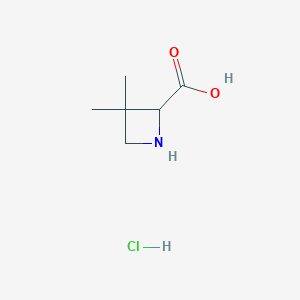
2-Bromo-4-(difluoromethyl)-5-fluoropyridine
説明
2-Bromo-4-(difluoromethyl)-5-fluoropyridine (2BDFP) is an organic compound used in various scientific and industrial applications. It is an important building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 2BDFP is also used in the synthesis of other compounds, such as polymers and catalysts. 2BDFP has a wide range of applications due to its unique properties, including its low toxicity, low volatility, and high solubility in organic solvents.
科学的研究の応用
Synthesis of Radiotracers
The synthesis of 2-amino-5-[18F]fluoropyridines involves the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This process, which includes a "minimalist" radiofluorination step, is significant for the production of radiotracers used in positron emission tomography (PET) imaging (Pauton et al., 2019).
Synthesis of Disubstituted Fluoropyridines
The versatile synthesis of 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine, employs ortho-lithiation and subsequent Suzuki reactions. This method enables the creation of various substituted pyridines, which are important in medicinal chemistry (Sutherland & Gallagher, 2003).
Chemoselective Amination
Chemoselective functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the selective substitution reactions at different positions in the pyridine ring. This provides a valuable insight into the selective synthesis of halogenated pyridines for pharmaceutical and chemical applications (Stroup et al., 2007).
Creation of Structural Manifolds
Halopyridines, such as 2-bromo-5-chloro-3-fluoropyridine, are used to create a variety of pyridinecarboxylic acids and iodopyridines through basicity gradient-driven isomerization. This highlights the versatility of halopyridines in synthesizing diverse chemical structures (Schlosser & Bobbio, 2002).
Deprotonation and Cross-Coupling
The use of lithium magnesates for the deprotonation of fluoropyridines, followed by cross-coupling reactions, is significant in the synthesis of complex heterocyclic compounds. This method demonstrates the utility of halopyridines in advanced organic synthesis techniques (Awad et al., 2004).
Synthesis of Pentasubstituted Pyridines
The synthesis of pentasubstituted pyridines from halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential of halopyridines in developing novel compounds for medicinal chemistry research (Wu et al., 2022).
Labeling of Oligonucleotides
2-Bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide represents an innovative approach for labeling oligonucleotides, demonstrating the role of fluoropyridines in the development of radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Bromo-4-(difluoromethyl)-5-fluoropyridine . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
特性
IUPAC Name |
2-bromo-4-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYQVXAANOYVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)







